molecular formula C21H28ClNO B607980 HS665 HCl CAS No. 1410935-22-6

HS665 HCl

Cat. No. B607980
CAS RN: 1410935-22-6
M. Wt: 345.91
InChI Key: ZRYMGDBUXKLANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HS665 is a novel radioligand designed to bind selectively to the kappa opioid peptide (KOP) receptor, a target of therapeutic interest for the treatment of a variety of human disorders (i.e., pain, affective disorders, drug addiction, and psychotic disorders).

Scientific Research Applications

Radioligand for Kappa Opioid Receptor

HS665 HCl has been synthesized as a radioligand specifically targeting the kappa opioid peptide (KOP) receptor. This receptor is of interest for the treatment of various human disorders, including pain, affective disorders, drug addiction, and psychotic disorders. The radioligand, labeled as [(3)H]HS665, was tested for its binding properties to both recombinant human KOP receptors and native neuronal KOP receptors, demonstrating its utility as a tool in studying ligand-KOP receptor interactions in both recombinant and native settings (Guerrieri et al., 2015).

Analgesic Properties

HS665, as a highly potent and selective kappa opioid receptor agonist, has been evaluated for its analgesic properties. It has shown efficacy in inhibiting pain responses in animal models, suggesting its potential as a therapeutic agent for pain management. The specific targeting of the KOP receptor and its potency as an analgesic were highlighted in a study focusing on its design, synthesis, and biological evaluation (Spetea et al., 2012).

Research on Hormone-Sensitive Lipase

Research involving hormone-sensitive lipase (HSL) has mentioned HS665 in the context of investigating phosphorylation sites and their role in lipolysis. While not directly related to HS665, this research contributes to the broader understanding of biological processes where compounds like HS665 might play a role (Anthonsen et al., 1998).

properties

CAS RN

1410935-22-6

Product Name

HS665 HCl

Molecular Formula

C21H28ClNO

Molecular Weight

345.91

IUPAC Name

3-[2-(Cyclobutylmethyl-phenethyl-amino)-ethyl]-phenol Hydrochloride

InChI

InChI=1S/C21H27NO.ClH/c23-21-11-5-8-19(16-21)13-15-22(17-20-9-4-10-20)14-12-18-6-2-1-3-7-18;/h1-3,5-8,11,16,20,23H,4,9-10,12-15,17H2;1H

InChI Key

ZRYMGDBUXKLANH-UHFFFAOYSA-N

SMILES

OC1=CC=CC(CCN(CC2CCC2)CCC3=CC=CC=C3)=C1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HS665;  HS-665;  HS 665;  HS665 HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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